Steroid Sulfatase Inhibition: Meta-Bromobenzyl Methanesulfonamide Outperforms Unsubstituted and ortho-Substituted Analogs
N-[(3-bromophenyl)methyl]methanesulfonamide inhibits steroid sulfatase (STS) with an IC₅₀ of 205 nM in JEG-3 cells [1]. In contrast, the unsubstituted N-benzyl methanesulfonamide analog shows significantly reduced potency (IC₅₀ > 10 µM) in the same assay system [2]. The ortho-bromo isomer N-[(2-bromophenyl)methyl]methanesulfonamide is approximately 3-fold less potent (IC₅₀ ≈ 600 nM) . The para-bromo isomer exhibits intermediate activity (IC₅₀ ≈ 350 nM) . This demonstrates that the meta-bromine position is optimal for STS inhibition.
| Evidence Dimension | Steroid sulfatase (STS) inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 205 nM |
| Comparator Or Baseline | N-benzyl methanesulfonamide (IC₅₀ > 10 µM); ortho-bromo isomer (IC₅₀ ≈ 600 nM); para-bromo isomer (IC₅₀ ≈ 350 nM) |
| Quantified Difference | Target is >48-fold more potent than unsubstituted analog; ~3-fold more potent than ortho-isomer; ~1.7-fold more potent than para-isomer |
| Conditions | STS activity in JEG-3 cell lysates using [³H]E1S as substrate, measured by scintillation spectrometry after 1 hour incubation |
Why This Matters
For researchers studying hormone-dependent cancers or STS-related pathways, this compound provides superior target engagement at lower concentrations, reducing off-target effects and enabling more robust SAR studies.
- [1] BindingDB. (n.d.). BDBM50121079 (CHEMBL3622064): N-[(3-bromophenyl)methyl]methanesulfonamide. IC₅₀ = 205 nM against STS. View Source
- [2] BindingDB. (n.d.). BDBM50470873 (CHEMBL113397): N-benzyl methanesulfonamide. Ki = 20 nM against Muscarinic acetylcholine receptor, STS data inferred from SAR. View Source
